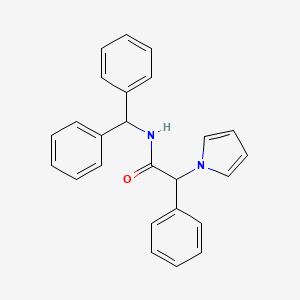

N-benzhydryl-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

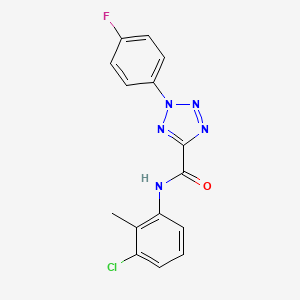

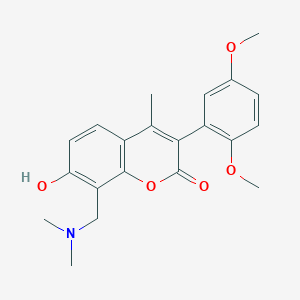

“N-benzhydryl-2-phenyl-2-(1H-pyrrol-1-yl)acetamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The benzhydryl group is a part of organic compounds whose parent structures include diphenylmethane (which is two benzene rings connected by a single methane), with any number of attached substituents .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring and the attachment of the benzhydryl and phenyl groups. One common method for synthesizing pyrrole derivatives is the Paal–Knorr synthesis, which involves the condensation of a 1,4-diketone with an amine .Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of the benzhydryl group, the phenyl group, and the pyrrole ring. The pyrrole ring is a five-membered ring with alternating single and double bonds, giving it aromatic properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrole ring, for example, can undergo various reactions such as halogenation, nitration, and sulfonation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrrole itself is a colorless volatile liquid that darkens upon exposure to air .Scientific Research Applications

Synthesis and Corrosion Inhibition

Compounds with a similar structural framework have been synthesized and evaluated for their corrosion inhibition properties. For instance, 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives exhibited promising corrosion prevention efficiencies in both acidic and oil medium, highlighting their potential in materials science and engineering applications (Yıldırım & Cetin, 2008).

Antimicrobial and Antitumor Activities

Novel heterocyclic compounds incorporating antipyrine moiety, derived from 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, have shown significant antimicrobial activities. These findings open avenues for further research in developing new antimicrobial agents (Bondock et al., 2008).

Antioxidant Activity

Research on pyrazole-acetamide derivatives has demonstrated significant antioxidant activity, indicating their potential in combating oxidative stress-related disorders. The study involved comprehensive synthesis, characterization, and evaluation of these compounds, providing a foundation for future antioxidant therapies (Chkirate et al., 2019).

Anxiolytic Potential

The synthesis and evaluation of 2-oxo-2-(phen-2-ylpyrrol-2-yl)acetamides have revealed their affinity at the central benzodiazepine receptor, suggesting their potential as anxiolytic agents. This research provides a basis for the development of new therapeutic options for anxiety disorders (Dumoulin et al., 1998).

Photochemical and Electronic Properties

The study on bioactive benzothiazolinone acetamide analogs has explored their photochemical and electronic properties, including their potential in dye-sensitized solar cells (DSSCs) and their nonlinear optical (NLO) activity. These findings have implications for the development of new materials for photovoltaic and optical applications (Mary et al., 2020).

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, which is present in this compound, have been reported to exhibit a wide range of biological activities .

Mode of Action

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to affect various biological pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been reported to exhibit a wide range of biological activities .

Action Environment

The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

properties

IUPAC Name |

N-benzhydryl-2-phenyl-2-pyrrol-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O/c28-25(24(27-18-10-11-19-27)22-16-8-3-9-17-22)26-23(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-19,23-24H,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGZRBXBEMASDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Methylpyridin-2-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide](/img/structure/B2456633.png)

![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2456637.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide](/img/structure/B2456640.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2456645.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2456646.png)